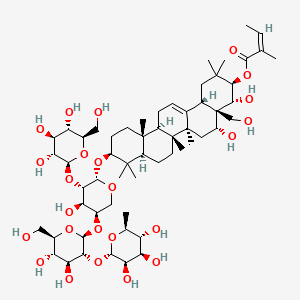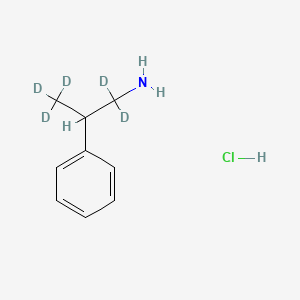
(+/-)-1-Amino-2-phenylpropane-1,1,3,3,3-D5 hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(±)-1-Amino-2-phenylpropane-1,1,3,3,3-d5 (hydrochloride) is a deuterated analog of amphetamine, where five hydrogen atoms are replaced by deuterium. This compound is often used in scientific research to study the pharmacokinetics and metabolic pathways of amphetamines due to its isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-1-Amino-2-phenylpropane-1,1,3,3,3-d5 (hydrochloride) typically involves the following steps:
Deuteration of Benzene: Benzene is treated with deuterium gas in the presence of a catalyst to produce deuterated benzene.
Friedel-Crafts Alkylation: Deuterated benzene undergoes Friedel-Crafts alkylation with a suitable alkyl halide to introduce the deuterated propyl group.
Amination: The resulting deuterated intermediate is then subjected to amination to introduce the amino group.
Formation of Hydrochloride Salt: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of (±)-1-Amino-2-phenylpropane-1,1,3,3,3-d5 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically forming corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxyl or alkyl groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
Oxidation: Formation of deuterated benzophenone or benzoic acid derivatives.
Reduction: Formation of deuterated alcohols or alkanes.
Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups onto the aromatic ring.
Scientific Research Applications
(±)-1-Amino-2-phenylpropane-1,1,3,3,3-d5 (hydrochloride) is widely used in various fields of scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to understand the biotransformation of amphetamines.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of amphetamines.
Industry: Applied in the development of new pharmaceuticals and in quality control processes.
Mechanism of Action
The mechanism of action of (±)-1-Amino-2-phenylpropane-1,1,3,3,3-d5 (hydrochloride) involves its interaction with monoamine transporters in the brain. It acts by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to enhanced synaptic transmission and stimulation of the central nervous system. The deuterium labeling allows for precise tracking of the compound’s metabolic pathways and interactions.
Comparison with Similar Compounds
Similar Compounds
Amphetamine: The non-deuterated analog with similar pharmacological effects.
Methamphetamine: A more potent analog with additional methyl group.
Phenethylamine: The parent compound with a simpler structure.
Uniqueness
The uniqueness of (±)-1-Amino-2-phenylpropane-1,1,3,3,3-d5 (hydrochloride) lies in its deuterium labeling, which provides distinct advantages in research. The presence of deuterium atoms allows for detailed studies of metabolic pathways and reaction mechanisms without altering the compound’s pharmacological properties significantly. This makes it an invaluable tool in both academic and industrial research settings.
Properties
Molecular Formula |
C9H14ClN |
|---|---|
Molecular Weight |
176.70 g/mol |
IUPAC Name |
1,1,3,3,3-pentadeuterio-2-phenylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H13N.ClH/c1-8(7-10)9-5-3-2-4-6-9;/h2-6,8H,7,10H2,1H3;1H/i1D3,7D2; |
InChI Key |
HBVYOCJBEXSCQE-DQJQBOKPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC=CC=C1)C([2H])([2H])N.Cl |
Canonical SMILES |
CC(CN)C1=CC=CC=C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Lys3]-Bombesin](/img/structure/B12387792.png)
![N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]-4-oxopyrido[1,2-a]pyrimidine-2-carboxamide](/img/structure/B12387800.png)
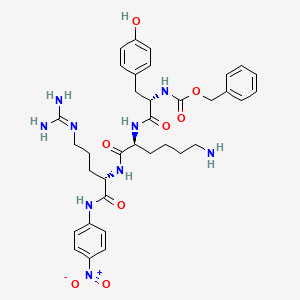

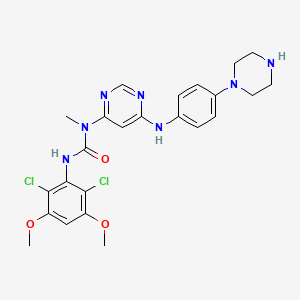

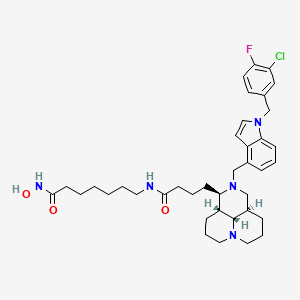


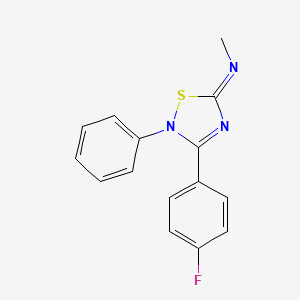
![N-[6-(2-aminoanilino)-6-oxohexyl]-4-[[4-(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)phenyl]carbamoylamino]benzamide](/img/structure/B12387845.png)

![cyclo[Arg-Ile-Lys-DL-Pro-His-Gln-Gly-Gln-His-Ile-Gly-Glu-Asp-Phe-Pro-Gln-Ile-Met]](/img/structure/B12387859.png)
